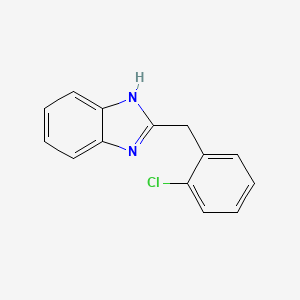

2-(2-Chlorobenzyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the preparation of “2-chlorobenzoyl chloride” involves the reaction of “2-chlorobenzaldehyde” with chlorine in the presence of phosphorus pentachloride . Another example is the synthesis of “2-Chlorobenzoyl chloride” from “2-chlorobenzoic acid” in toluene using SOCl2 .Scientific Research Applications

Antimicrobial and Anticancer Agents

- Benzimidazole derivatives, including structures related to 2-(2-Chlorobenzyl)-1H-benzimidazole, have been explored for their potential as antimicrobial and anticancer agents. Notable compounds in this category have demonstrated significant inhibitory activities against various bacteria strains, including MSSA and MRSA, and showed promising results in killing certain cancer cells like HepG2, MDA-MB-231, and MCF7. These compounds also exhibited drug-like properties comparable to known pharmaceuticals and were identified as potential targets for DHFR, an enzyme involved in cellular growth and replication (Pham et al., 2022).

Heme Oxygenase Inhibition

- Analogs of benzimidazole compounds have been synthesized and evaluated for their novel inhibitory effects on heme oxygenase (HO), an enzyme that plays a crucial role in cellular defense mechanisms against oxidative stress. These compounds demonstrated high potency and selectivity for the HO-2 isozyme, presenting new opportunities for pharmacological and therapeutic applications (Vlahakis et al., 2013).

DNA Topoisomerase I Inhibition

- Certain benzimidazole derivatives have been synthesized and evaluated for their inhibitory effects on mammalian type I DNA topoisomerase, an enzyme crucial for DNA replication and cell division. The study revealed that these compounds, particularly those with specific electronic characteristics, could effectively inhibit the enzyme's activity (Alpan et al., 2007).

Antimicrobial Activity and DNA Interaction

- Benzimidazole derived naphthalimide triazoles have been synthesized and shown to exhibit potent antibacterial activities, especially against S. aureus. Some of these compounds, such as 2-Chlorobenzyl triazolium, have displayed antimicrobial activities comparable to established pharmaceuticals. Additionally, these compounds have been found to intercalate into DNA, indicating a potential mechanism for their antimicrobial action (Luo et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that benzimidazole derivatives have been widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Mode of Action

For instance, some benzimidazoles act by inhibiting key enzymes or disrupting protein synthesis . The presence of the chlorobenzyl group may also influence the compound’s interaction with its targets .

Biochemical Pathways

For example, some benzimidazoles disrupt the function of the DSB system, a key player in bacterial protein folding .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

Benzimidazole derivatives are known to exert various biological effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 2-(2-Chlorobenzyl)-1H-benzimidazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the specific conditions of the biological system in which the compound is acting .

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDPQCXIGVLALP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2955112.png)

![2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955114.png)

![3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2955115.png)

![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)

![N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine](/img/structure/B2955119.png)

![3-chloro-4-[(2-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2955125.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2955128.png)

![N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955130.png)

![2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2955131.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2955132.png)